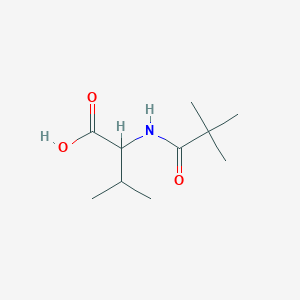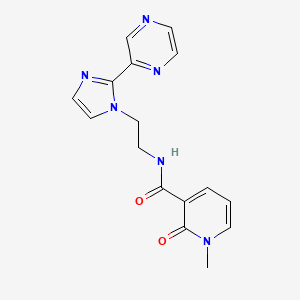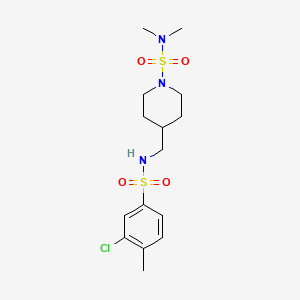![molecular formula C17H18F2N2O2 B2416871 N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]bicyclo[3.1.0]hexane-6-carboxamide CAS No. 1797640-35-7](/img/structure/B2416871.png)
N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]bicyclo[3.1.0]hexane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]bicyclo[3.1.0]hexane-6-carboxamide” is a complex organic molecule. It contains a bicyclo[3.1.0]hexane core, which is a type of bicyclic structure that is prevalent in many bio-active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar bicyclo[3.1.0]hexane structures have been synthesized using various methods. For instance, one method involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . Another method uses photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the bicyclo[3.1.0]hexane core and various functional groups attached to it. The bicyclo[3.1.0]hexane core is a saturated bicyclic structure that can readily be derivatized with numerous transformations .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The bicyclo[3.1.0]hexane core can undergo various transformations, opening the gate to a rich new chemical space .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2/c1-17(8-20,9-23-10-5-6-13(18)14(19)7-10)21-16(22)15-11-3-2-4-12(11)15/h5-7,11-12,15H,2-4,9H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDACBVPAFYKIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)F)F)(C#N)NC(=O)C2C3C2CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-methylpropanenitrile](/img/structure/B2416791.png)
![3-[3-(Methylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2416793.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2416795.png)



![N-(1-cyanocyclobutyl)-3-({6-methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzamide](/img/structure/B2416802.png)
![5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2416806.png)
![N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2416807.png)



![3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2416811.png)